Fmoc-D-alanyl chloride

概要

説明

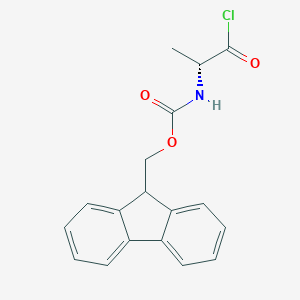

Fmoc-D-alanyl chloride is a derivative of alanine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is converted to an acid chloride. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mildly basic conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-alanyl chloride typically involves the protection of the amino group of D-alanine with the 9-fluorenylmethoxycarbonyl group, followed by the conversion of the carboxyl group to an acid chloride. The reaction conditions often include the use of reagents such as thionyl chloride or oxalyl chloride to facilitate the formation of the acid chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

Fmoc-D-alanyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acid chloride group can react with nucleophiles such as amines to form amides.

Hydrolysis: The acid chloride can hydrolyze to form the corresponding carboxylic acid.

Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents like piperidine.

Common Reagents and Conditions

Substitution: Reagents such as primary or secondary amines are commonly used.

Hydrolysis: Water or aqueous solutions can facilitate hydrolysis.

Deprotection: Piperidine or other secondary amines in a basic medium are used for deprotection.

Major Products Formed

Amides: Formed from substitution reactions with amines.

Carboxylic Acids: Formed from hydrolysis of the acid chloride.

Free Amines: Formed from the deprotection of the Fmoc group.

科学的研究の応用

Peptide Synthesis

Fmoc-D-alanyl chloride is primarily used in the synthesis of peptides. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form peptides without racemization. The Fmoc group protects the amino group from premature reactions, facilitating controlled synthesis .

Biological Studies

In biological research, this compound is employed to study protein structure and function. By incorporating this compound into peptides, researchers can investigate the effects of D-alanine substitutions on peptide activity and stability .

Drug Development

The compound plays a crucial role in developing peptide-based drugs. Its ability to form stable peptides makes it valuable for creating therapeutic agents targeting specific biological pathways .

Industrial Applications

In industrial settings, this compound is used to produce synthetic peptides for various applications, including pharmaceuticals and biotechnology products. Its efficiency in peptide coupling reactions enhances productivity in peptide manufacturing .

Chemical Reactions

This compound undergoes several key reactions:

- Substitution Reactions : The acid chloride can react with nucleophiles like amines to form amides.

- Hydrolysis : Hydrolysis of the acid chloride yields the corresponding carboxylic acid.

- Deprotection : The Fmoc group can be removed using mild bases such as piperidine, allowing access to free amino groups for further reactions .

Stability and Reactivity

The stability of this compound under various conditions makes it a reliable reagent in peptide synthesis. Its reactivity allows for efficient coupling with other amino acids or nucleophiles, facilitating the formation of complex peptide structures without significant side reactions .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | High yield; minimal racemization |

| Biological Studies | Investigates protein structure and function | Insight into peptide behavior |

| Drug Development | Forms therapeutic peptides targeting specific pathways | Potential for novel treatments |

| Industrial Production | Produces synthetic peptides for pharmaceuticals and biotechnological uses | Increased efficiency |

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated that using this compound in SPPS resulted in high-purity peptides with minimal racemization when compared to traditional methods using other protecting groups .

- Therapeutic Peptide Development : Research involving this compound led to the successful creation of a peptide analog that exhibited enhanced biological activity against specific cancer cell lines, showcasing its potential in drug development .

- Industrial Application : A case study highlighted the use of this compound in a commercial setting where it was used to synthesize a range of bioactive peptides efficiently, reducing production time significantly compared to conventional methods .

作用機序

The mechanism of action of Fmoc-D-alanyl chloride involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The acid chloride group is highly reactive and can readily form amide bonds with nucleophiles, facilitating the formation of peptide chains. The Fmoc group can be selectively removed under mildly basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .

類似化合物との比較

Similar Compounds

Fmoc-L-alanyl chloride: Similar in structure but derived from L-alanine.

Boc-D-alanyl chloride: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.

Cbz-D-alanyl chloride: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

Fmoc-D-alanyl chloride is unique due to its use of the Fmoc group, which is stable under acidic conditions and can be easily removed under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the sequential addition of amino acids .

生物活性

Fmoc-D-alanyl chloride is a chemical compound with the molecular formula C₁₈H₁₆ClNO₃, primarily utilized as a building block in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protective group attached to D-alanine, which enhances its stability and compatibility in various chemical reactions. This article delves into the biological activities associated with this compound, highlighting its applications in peptide synthesis, potential biological functions, and relevant research findings.

This compound is characterized by its reactive chlorine atom, which facilitates nucleophilic substitution reactions. This property allows for the incorporation of D-alanine residues into peptide chains through solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective mechanism that can be easily removed under mild basic conditions, making it suitable for sequential addition during peptide assembly .

Role of D-Alanine

D-Alanine, the core component of this compound, plays significant roles in various biological processes:

- Bacterial Cell Wall Synthesis : D-Alanine is crucial in forming peptidoglycan layers in bacterial cell walls, contributing to structural integrity and resistance against antibiotics.

- Antibiotic Resistance : The presence of D-alanine residues in bacterial peptides can influence susceptibility to certain antibiotics, making compounds containing D-alanine relevant in studies of antibiotic resistance mechanisms.

Peptide Synthesis Applications

This compound's primary application lies in peptide synthesis. It has been utilized to create peptides with enhanced stability and bioactivity. For instance, peptides synthesized with D-amino acids like D-alanine have shown improved resistance to enzymatic degradation compared to their L-isomer counterparts. This stability can be critical for therapeutic applications where prolonged activity is desired .

Synthesis and Biological Evaluation

A study explored the synthesis of malformin C using this compound as a building block. The synthesized peptides exhibited notable antimalarial and antitrypanosomal activities, indicating that the incorporation of D-amino acids can significantly affect biological activity. The results demonstrated that structural modifications involving D-alanine could enhance therapeutic efficacy against these pathogens .

Interaction Studies

Research has indicated that this compound can react with various nucleophiles due to its electrophilic carbonyl carbon. This reactivity allows for the design of peptides with specific functionalities, potentially leading to new therapeutic agents. For example, the incorporation of this compound into peptide sequences has been shown to affect their interaction with biological targets, enhancing their overall bioactivity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-alanine | Amino Acid Chloride | L-isomer; widely used in peptide synthesis |

| Fmoc-beta-chloro-L-alanine | Amino Acid Chloride | Contains a beta-chloro substituent |

| Fmoc-D-phenylalanine | Amino Acid Chloride | Incorporates a phenyl group; affects hydrophobicity |

| This compound | Amino Acid Chloride | D-isomer; unique chlorine functionality |

The table above illustrates how this compound stands out due to its specific D-isomer configuration and unique reactivity patterns compared to other amino acid chlorides. This uniqueness enables tailored applications in peptide chemistry and drug design.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCMGTXVCJCH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456371 | |

| Record name | Fmoc-D-alanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144073-15-4 | |

| Record name | Fmoc-D-alanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。